ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
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Overview
Description
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for synthesizing biologically active molecules and studying drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is used to study the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic properties and drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate: Known for its unique properties in synthesizing biologically active molecules.
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Known for its cytotoxic, antioxidant, and gastro-protective effects.
Uniqueness
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate stands out due to its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-26-20(25)15-8-6-14(7-9-15)18-11-10-17(27-18)12-16(13-22)19(24)23-21(2,3)4/h6-12H,5H2,1-4H3,(H,23,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXMYQCRCKTNES-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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